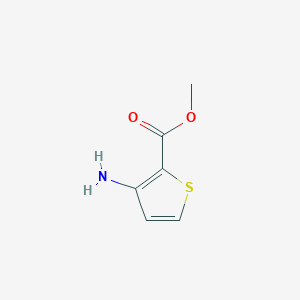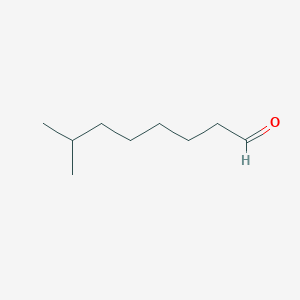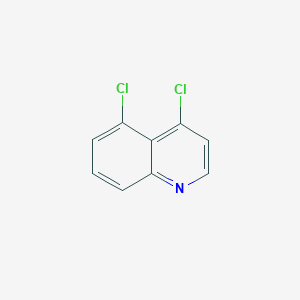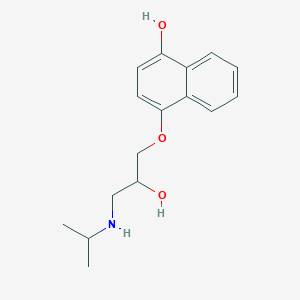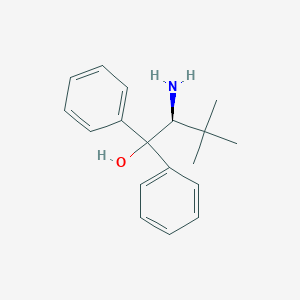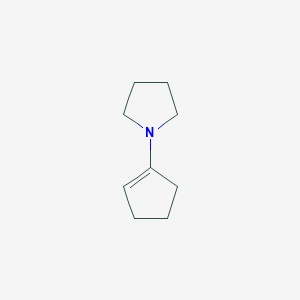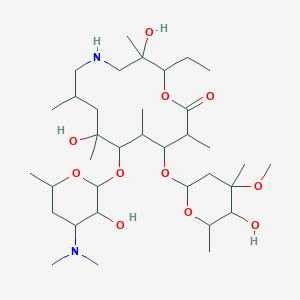
Adddea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adddea, also known as N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Adddea is a member of the amphetamine class of compounds and has been shown to have both biochemical and physiological effects on the body. In
科学研究应用
Adddea has been used in scientific research as a tool to study the effects of amphetamine-like compounds on the body. It has been shown to have similar effects to other amphetamines, such as increased locomotor activity and enhanced dopamine release. Adddea has also been used in studies to investigate the role of dopamine in addiction and reward pathways in the brain.
作用机制
Adddea acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to and inhibiting the reuptake transporters for these neurotransmitters, resulting in increased levels of dopamine and norepinephrine in the synaptic cleft. This leads to increased activation of dopamine and norepinephrine receptors, resulting in the characteristic effects of amphetamine-like compounds.
Biochemical and Physiological Effects
Adddea has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also has effects on the gastrointestinal system, such as reducing appetite and increasing gastrointestinal motility. Adddea has been shown to have both acute and chronic effects on the brain, including changes in gene expression and alterations in neurotransmitter systems.
实验室实验的优点和局限性
Adddea has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior and physiology. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use. Adddea has a short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and can lead to addiction, which must be taken into consideration when using it in research.
未来方向
There are several future directions for research involving Adddea. One area of interest is the potential therapeutic applications of Adddea for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is the use of Adddea as a tool to study the role of dopamine and norepinephrine in addiction and reward pathways in the brain. Finally, there is potential for the development of new compounds based on the structure of Adddea that may have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, Adddea is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have both biochemical and physiological effects on the body, and has been used as a tool to study the effects of amphetamine-like compounds on behavior and physiology. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving Adddea that may lead to new therapeutic applications and improved understanding of the role of dopamine and norepinephrine in the brain.
合成方法
Adddea can be synthesized through a multistep process that involves the reaction of 4-bromomethylphenol with diethylamine to form Adddea4-(bromomethyl)aniline. This intermediate is then reacted with 2-chloroethyl ether to form Adddea2-(4-bromomethylphenyl)ethanamine. Finally, the compound is reacted with phenylmagnesium bromide to form Adddea.
属性
CAS 编号 |
146763-21-5 |
|---|---|
产品名称 |
Adddea |
分子式 |
C35H66N2O11 |
分子量 |
690.9 g/mol |
IUPAC 名称 |
10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,9-dihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,7,9,11,13-pentamethyl-1-oxa-5-azacyclotetradecan-14-one |
InChI |
InChI=1S/C35H66N2O11/c1-13-25-34(8,42)18-36-17-19(2)15-33(7,41)30(48-32-27(38)24(37(10)11)14-20(3)44-32)21(4)28(22(5)31(40)46-25)47-26-16-35(9,43-12)29(39)23(6)45-26/h19-30,32,36,38-39,41-42H,13-18H2,1-12H3 |
InChI 键 |
ZTAQKCQVXVRTAZ-UHFFFAOYSA-N |
SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
规范 SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
同义词 |
10-aza-10-demethyl-9-deoxo-11-deoxyerythromycin A 10-aza-9-deoxo-11-deoxyerythromycin A ADDDEA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








